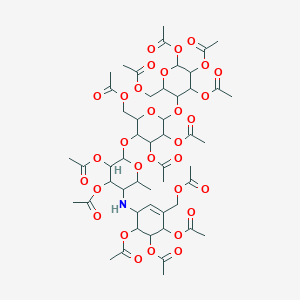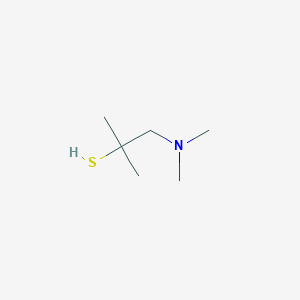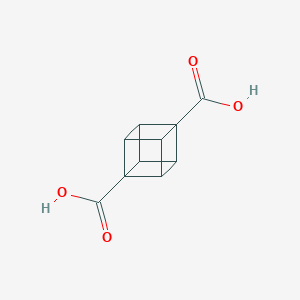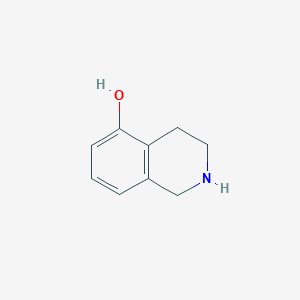![molecular formula C10H16OSi B028652 4-[(trimethylsilyl)methyl]Phenol CAS No. 101224-30-0](/img/structure/B28652.png)
4-[(trimethylsilyl)methyl]Phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(trimethylsilyl)methyl]Phenol, also known as TMSMP, is an organic compound that is widely used in scientific research. It is a derivative of phenol and is commonly used as a protecting group for hydroxyl functional groups in organic synthesis.
Mécanisme D'action
The mechanism of action of 4-[(trimethylsilyl)methyl]Phenol involves the formation of a covalent bond between the hydroxyl functional group of the target molecule and the silicon atom of 4-[(trimethylsilyl)methyl]Phenol. This protects the hydroxyl group from chemical reactions and allows for selective functionalization of other parts of the molecule.
Biochemical and Physiological Effects:
4-[(trimethylsilyl)methyl]Phenol does not have any known biochemical or physiological effects. It is a non-toxic compound and is generally considered to be safe for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 4-[(trimethylsilyl)methyl]Phenol is its ability to selectively protect hydroxyl functional groups in organic synthesis. This allows for the synthesis of complex molecules with multiple hydroxyl groups without the risk of unwanted chemical reactions. The main limitation of 4-[(trimethylsilyl)methyl]Phenol is that it can be difficult to remove from the target molecule once the synthesis is complete.
Orientations Futures
There are several future directions for research involving 4-[(trimethylsilyl)methyl]Phenol. One area of interest is the development of new protecting groups that are more easily removed from the target molecule. Another area of interest is the use of 4-[(trimethylsilyl)methyl]Phenol in the synthesis of natural products and pharmaceuticals. Finally, there is potential for the use of 4-[(trimethylsilyl)methyl]Phenol in the development of new materials with unique properties.
Méthodes De Synthèse
The synthesis of 4-[(trimethylsilyl)methyl]Phenol involves the reaction of phenol with trimethylsilylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction results in the formation of 4-[(trimethylsilyl)methyl]Phenol and sodium chloride. The product can be purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
4-[(trimethylsilyl)methyl]Phenol is widely used in scientific research as a protecting group for hydroxyl functional groups in organic synthesis. It is particularly useful for protecting phenolic hydroxyl groups, which are prone to oxidation and other chemical reactions. 4-[(trimethylsilyl)methyl]Phenol is also used in the synthesis of natural products, pharmaceuticals, and other organic compounds.
Propriétés
Numéro CAS |
101224-30-0 |
|---|---|
Nom du produit |
4-[(trimethylsilyl)methyl]Phenol |
Formule moléculaire |
C10H16OSi |
Poids moléculaire |
180.32 g/mol |
Nom IUPAC |
4-(trimethylsilylmethyl)phenol |
InChI |
InChI=1S/C10H16OSi/c1-12(2,3)8-9-4-6-10(11)7-5-9/h4-7,11H,8H2,1-3H3 |
Clé InChI |
DQFYMUKXVRYXPU-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)CC1=CC=C(C=C1)O |
SMILES canonique |
C[Si](C)(C)CC1=CC=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



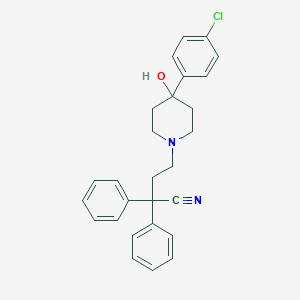
![18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione](/img/structure/B28574.png)
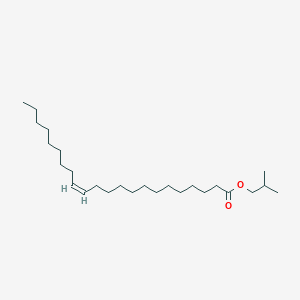
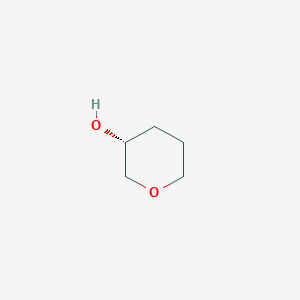
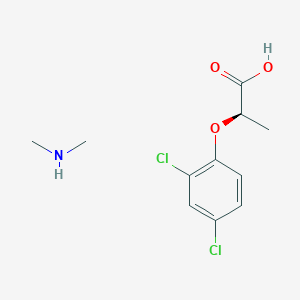
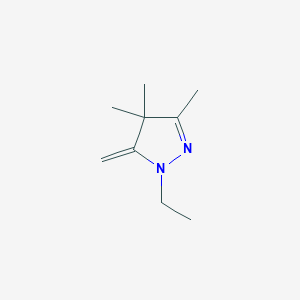
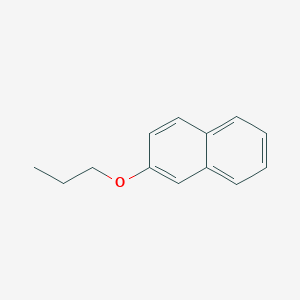
![1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]-](/img/structure/B28594.png)
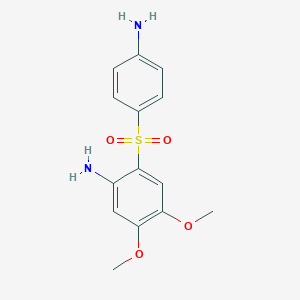
![5-[(4-Methylphenyl)sulfanyl]-2,4-quinazolinediamine](/img/structure/B28604.png)
